- Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivativesJournal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634,
Cas no 74784-45-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

74784-45-5 structure
Nombre del producto:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Propiedades químicas y físicas
Nombre e identificación
-
- β-NADPH-D
- NADPH-D
- β-NADPH-D Discontin
- β-NADPH-DDiscontinued
- 1-Dimethylamino-4-trimethylsilylbenzene
- 5'-ester with (4S)-1,...
- 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3
- 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3-pyridine-4-d-carboxamide
- Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®
- Me3SiC6H4-p-NMe2
- N,N-dimethyl-4-trimethylsilanyl-aniline
- p-Dimethylaminophenyltrimethylsilane
- [(S)-4-d]NADPH
- [(S)-4- 2H]NADPH
- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (S)-
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
- [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5R)-5-[(4S)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
- lifitegrast impurity T
- 1,1',1''-Phosphinylidynetrisaziridine-d12
- Aphoxide-d12
- APO-d12
- ENT 24915-d12
- N,N',N''-Tri-1,2-ethanediylphosphoric TriaMide-d12
- NSC 9717-d12
- 74784-45-5
- ?-NADPH-D
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (S)-
- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)
- [(S)-4-2H]NADPH
- [(S)-4-d]NADPH
-
- Renchi: InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2?,10-,11-,13-,14-,15-,16-,20-,21-
- Clave inchi: ACFIXJIJDZMPPO-FNCXJVNDSA-N
- Sonrisas: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O
Atributos calculados
- Calidad precisa: 746.09700
- Masa isotópica única: 746.09738025g/mol
- Recuento atómico isotópico: 1
- Recuento de donantes vinculados al hidrógeno: 9
- Recuento de receptores de enlace de hidrógeno: 22
- Recuento de átomos pesados: 48
- Cuenta de enlace giratorio: 13
- Complejidad: 1410
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 8
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 364Ų
- Xlogp3: -6.8
Propiedades experimentales
- Denso: 2.287
- Punto de ebullición: 1175.129°C at 760 mmHg
- Punto de inflamación: 664.494°C
- índice de refracción: 1.849
- PSA: 393.58000
- Logp: -1.35000
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Información de Seguridad
- Condiciones de almacenamiento:-20°C
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1R:D-Glucose, C:37250-50-3, S:H2O, 1 h, 30°C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8
Referencia
- Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductaseBioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408,
Métodos de producción 3
Condiciones de reacción
1.1R:D2O, R:Cleland's reagent, R:N(CH2CH2OH)3, R:NaOD, S:H2O, 4 h, rt, pH 8.9
Referencia
- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymesNature Chemical Biology, 2011, 7(12), 950-958,
Métodos de producción 4
Condiciones de reacción
1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C
Referencia
- Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanolJournal of Plant Physiology, 2011, 168(2), 88-95,
Métodos de producción 5
Condiciones de reacción
1.1R:R:NaHCO3, C:9028-53-9, S:H2O, rt, pH 7.5
Referencia
- Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programmingChemical Science, 2017, 8(2), 1116-1126,
Métodos de producción 6
Condiciones de reacción
1.1R:C:9028-53-9
Referencia
- α-Secondary Isotope Effects as Probes of "Tunneling-Ready" Configurations in Enzymatic H-Tunneling: Insight from Environmentally Coupled Tunneling ModelsJournal of the American Chemical Society, 2006, 128(43), 14053-14058,
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (74784-45-5)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (80443-35-2)
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Literatura relevante
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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74784-45-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide) Productos relacionados
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